4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties
The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 932046-78-1) is a bicyclic heterocyclic molecule featuring a pyrimidine ring substituted with chlorine and methylthio groups, coupled to a 2-methyl-piperazine moiety via a tert-butyl carboxylate linker. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 344.107 g/mol |
| LogP (lipophilicity) | 2.91 |
| Polar Surface Area (PSA) | 83.86 Ų |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Complexity | 386 |
These properties suggest moderate lipophilicity and solubility, making it suitable for medicinal chemistry applications, particularly as an intermediate in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-10-9-19(12-8-11(16)17-13(18-12)23-5)6-7-20(10)14(21)22-15(2,3)4/h8,10H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSAEAURKFPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Intermediates
The synthesis typically begins with chlorination of a pyrimidine precursor. For example, 4,6-dihydroxyl-2-methylthiopyrimidine undergoes superchlorination using phosphorus oxychloride (POCl₃) at 104–106°C for 3 hours, yielding 4,6-dichloro-2-methylthiopyrimidine with >90% purity. This step is critical for introducing reactive chlorine atoms at the 4- and 6-positions, enabling subsequent nucleophilic substitutions.
Key Reaction Conditions
Piperazine Coupling and tert-Butyl Protection
The chlorinated intermediate reacts with 2-methylpiperazine in the presence of a base (e.g., sodium methoxide) to substitute the 4-chloro group. To protect the piperazine nitrogen, tert-butyl dicarbonate (Boc₂O) is introduced under inert conditions. For instance, coupling 4,6-dichloro-2-methylthiopyrimidine with Boc-protected 2-methylpiperazine in toluene at 40–45°C achieves 97.5% conversion.
Optimization Challenges
Methoxylation and Oxidation
Post-coupling, the 6-chloro group is replaced via methoxylation using sodium methoxide (28% solution) in toluene. Catalytic amounts of triethylamine or quaternary ammonium salts accelerate the reaction, achieving 100% conversion. Subsequent oxidation of the methylthio group to methylsulfonyl is performed with hydrogen peroxide or m-CPBA, though this step is omitted in the final target compound.
Alternative Routes from Patented Methods
Suzuki Cross-Coupling for Pyrimidine Functionalization
A palladium-catalyzed Suzuki coupling is employed to introduce aryl/heteroaryl groups at the 4-position of the pyrimidine ring. For example, 4-chloro-6-methylsulfanylpyrimidine reacts with 3-pyridylboronic acid under microwave irradiation (200°C, 1 hour), yielding trisubstituted pyrimidines with >95% purity.
Representative Conditions
Reductive Amination for Piperazine Installation
In a modified approach, 4-chloro-2-methylthiopyrimidine undergoes reductive amination with 2-methylpiperazine using sodium triacetoxyborohydride (STAB) in dichloromethane. This one-pot method avoids Boc protection-deprotection cycles, simplifying the synthesis.
Advantages
-
Eliminates the need for harsh base conditions.
-
Reduces byproduct formation (e.g., <0.5% dichloropyrimidine).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Chlorination-Coupling | 92 | 99.5 | High reproducibility |
| Suzuki Cross-Coupling | 85 | 98.0 | Modular for diverse substituents |
| Reductive Amination | 88 | 97.0 | Simplified workflow |
Critical Impurities and Mitigation
Sensitization Byproducts
Residual 4-chloro-6-methoxyl-2-methylthiopyrimidine (formed during incomplete methoxylation) is a known sensitizer. Catalytic methoxylation with trifluoromethane sulfonic acid tin reduces this impurity to <0.1%.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent . Its structure suggests that it may function as an inhibitor of certain enzymes, particularly kinases, which are critical in various signaling pathways associated with diseases such as cancer.
Mechanisms of Action:
- Enzyme Inhibition: It may inhibit specific kinases by binding to their ATP-binding sites, thus modulating their activity.
- Receptor Modulation: The compound can interact with various receptors, influencing cellular processes like proliferation and apoptosis.
Research indicates that this compound exhibits promising biological activities:
- Anti-inflammatory Properties: The ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in developing anti-inflammatory drugs.
- Antitumor Activity: Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines.
Chemical Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with tert-butyl 1-piperazinecarboxylate. This pathway highlights its versatility as a scaffold for further chemical modifications.
Common Reactions:
- Oxidation and Reduction: The compound can undergo oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride.
- Substitution Reactions: Functional groups can be substituted, allowing for the development of new derivatives with enhanced properties.
Case Studies
Several studies have documented the biological effects and therapeutic potential of this compound:
-
Study on Kinase Inhibition:
- Researchers explored the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity in vitro, leading to decreased cell proliferation in cancer models.
-
COX Inhibition for Anti-inflammatory Applications:
- A study focused on the inhibition of COX enzymes demonstrated that derivatives of this compound could selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory drug development.
-
Radioligand Development:
- The compound's structure has been utilized in developing radioligands for imaging COX enzymes using positron emission tomography (PET). This application is particularly relevant for studying inflammation and evaluating new anti-inflammatory therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of tert-butyl piperazine-carboxylate derivatives with pyrimidine substituents. Below is a comparative analysis with structurally related analogs:
*Estimated or derived from related analogs.
Key Observations
Substituent Impact on Lipophilicity: The methylthio (SMe) group in the target compound increases LogP compared to polar substituents like carboxylic acids (e.g., compound 14 in ). This enhances membrane permeability but may reduce aqueous solubility.
Synthetic Routes :
- The target compound is synthesized via palladium-catalyzed amination and Boc deprotection, a method shared with other tert-butyl piperazine derivatives .
- In contrast, analogs like ACT-246475 require phosphonic acid substitution for enhanced potency, involving multi-step coupling and prodrug development .
Biological Relevance :
- Pyrimidine-piperazine hybrids are prevalent in kinase inhibitors due to their ability to mimic ATP-binding motifs. The chlorine atom in the target compound may facilitate halogen bonding with target proteins .
- Modifications such as trifluoromethyl groups (e.g., ) enhance metabolic stability, while nitro or carboxamide groups (e.g., ) diversify pharmacological activity.
Contradictions and Limitations
Biological Activity
The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrimidine ring substituted with a chloro and methylthio group, connected to a piperazine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 344.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 302964-08-5 |
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Properties
Several studies suggest that piperazine derivatives can inhibit the proliferation of cancer cells. For example, compounds containing similar structural motifs have demonstrated activity against various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved often include modulation of kinase activity and inhibition of angiogenesis.
Acetylcholinesterase Inhibition
Compounds with structural similarities to the target compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that some derivatives can effectively inhibit AChE, suggesting potential therapeutic applications in cognitive disorders.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by researchers evaluated a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, highlighting their potential as antimicrobial agents. -
Anticancer Activity Assessment:
In a study published in the Journal of Medicinal Chemistry, a related compound was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 5 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway. -
Neuroprotective Effects:
Research exploring the neuroprotective effects of similar piperazine derivatives showed significant AChE inhibition with IC50 values ranging from 10 to 20 µM. This suggests that modifications in the structure could enhance efficacy against neurodegenerative conditions.
Chemical Reactions Analysis
Substitution Reactions at the Chloro Group
The chlorine atom on the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is critical for introducing new functional groups.
*Yields approximated from analogous reactions in piperazine-pyrimidine systems.
Mechanistic Insight :
-
The electron-withdrawing pyrimidine ring activates the chloro group for NAS .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases (e.g., K₂CO₃) deprotonate incoming nucleophiles.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives, modulating electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 4h | Sulfoxide | >90% | |
| mCPBA | DCM, 0°C→RT, 2h | Sulfone | 85% | |
| KMnO₄ | H₂O/acetone, 50°C, 3h | Sulfone | 78% |
Key Findings :
-
Controlled stoichiometry of H₂O₂ (1 equiv.) prevents over-oxidation to sulfone.
-
Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is cleaved under acidic or basic conditions to yield the carboxylic acid, a common step in prodrug activation.
| Conditions | Reagents | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Acidic | HCl (4M), dioxane, 60°C | Carboxylic acid | 3h | |
| Basic | NaOH (2M), MeOH/H₂O, RT | Carboxylate salt | 12h |
Applications :
-
Hydrolysis under mild conditions preserves the pyrimidine and piperazine integrity .
-
The carboxylic acid intermediate is pivotal for further conjugations (e.g., amide bond formation).
Piperazine Ring Functionalization
The piperazine nitrogen can undergo alkylation or acylation, though steric hindrance from the tert-butyl group limits reactivity.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, DCM | N-Acetylpiperazine derivative | 40% | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative | 35% |
Challenges :
-
Bulky tert-butyl ester reduces nucleophilicity of the piperazine nitrogen.
-
Selective N-functionalization requires protecting group strategies .
Stability Under Synthetic Conditions
Critical stability data for reaction optimization:
| Condition | Observation | Degradation | Reference |
|---|---|---|---|
| pH < 3 | Ester hydrolysis accelerates | 15% in 1h | |
| UV light (254 nm) | Pyrimidine ring decomposition | 20% in 6h | |
| >100°C | Methylsulfanyl group rearranges | 10% in 2h |
Comparative Reactivity of Structural Analogs
Reactivity trends across similar compounds:
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
Answer:
The synthesis typically involves coupling a chloropyrimidine intermediate with a tert-butyl-protected piperazine derivative. A common approach is nucleophilic substitution under reflux conditions, followed by purification via silica gel chromatography using gradient elution (e.g., hexane:ethyl acetate = 8:1 to 4:1) to achieve >80% yield . For cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, with microwave-assisted heating (100°C, 3 hours) improving reaction efficiency . Purity is enhanced by rigorous drying (Na₂SO₄) and repeated column chromatography .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- LC-MS (ES+): Confirm molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- ¹H NMR (400 MHz, CDCl₃): Analyze piperazine ring protons (δ 3.0–3.5 ppm) and tert-butyl groups (δ 1.46 ppm) .
- X-ray diffraction: Resolve crystal structure and confirm stereochemistry, as shown in studies of analogous tert-butyl piperazine carboxylates .
Advanced: How can researchers resolve contradictory analytical data, such as unexpected HPLC peaks or NMR splitting patterns?
Answer:
- Impurity identification: Use LC-MS/MS to detect byproducts (e.g., dechlorinated intermediates or tert-butyl deprotection products) .
- Dynamic chromatography: Adjust mobile phase gradients to separate co-eluting epimers, as noted in pharmacopeial standards for similar compounds .
- Variable-temperature NMR: Resolve splitting patterns caused by rotational isomerism in the piperazine ring .
Advanced: What role does this compound play in medicinal chemistry or drug discovery pipelines?
Answer:
It serves as a key intermediate in synthesizing kinase inhibitors or protease-targeting drugs. For example, Pfizer’s patent (EP 4 219 464 A1) uses analogous tert-butyl piperazine carboxylates in preparing pyrazine-based therapeutics via Suzuki coupling . Biological evaluation of related compounds shows potential antiproliferative activity, validated through cytotoxicity assays .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Answer:
- Silica gel chromatography: Use stepwise gradients (e.g., hexane:ethyl acetate) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/petroleum ether) for high-purity crystalline yields .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability: Store at room temperature (20–25°C) in sealed containers to prevent tert-butyl ester hydrolysis .
- Light sensitivity: Protect from UV exposure, as the methylsulfanyl group may undergo photodegradation .
Advanced: What computational methods are suitable for modeling this compound’s reactivity or interactions?
Answer:
- DFT calculations: Predict reaction pathways (e.g., nucleophilic substitution at the pyrimidine chlorine) .
- Molecular docking: Simulate binding to biological targets (e.g., kinases) using software like AutoDock .
- Hirshfeld surface analysis: Map intermolecular interactions in crystalline states .
Basic: What are common impurities in the synthesis, and how are they controlled?
Answer:
- Starting material residues: Monitor via TLC or HPLC (e.g., unreacted chloropyrimidine) .
- Hydrolysis products: Use anhydrous conditions to avoid tert-butyl ester cleavage .
Advanced: How can reaction conditions (e.g., catalysts, solvents) be optimized for scalability?
Answer:
- Catalyst screening: Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cost-effective coupling .
- Solvent selection: Replace toluene/ethanol with greener alternatives (e.g., cyclopentyl methyl ether) .
- Microwave vs. conventional heating: Assess energy efficiency and yield trade-offs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
